molecular formula C15H23NO3 B14841909 3-Tert-butoxy-5-cyclopropoxy-4-isopropoxypyridine

3-Tert-butoxy-5-cyclopropoxy-4-isopropoxypyridine

Katalognummer: B14841909
Molekulargewicht: 265.35 g/mol
InChI-Schlüssel: GAMAIVZMABIQEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Tert-butoxy-5-cyclopropoxy-4-isopropoxypyridine is an organic compound with the molecular formula C15H23NO3 and a molecular weight of 265.35 g/mol . This compound is characterized by the presence of tert-butoxy, cyclopropoxy, and isopropoxy groups attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butoxy-5-cyclopropoxy-4-isopropoxypyridine typically involves the reaction of pyridine derivatives with tert-butyl alcohol, cyclopropyl alcohol, and isopropyl alcohol under specific conditions. The reaction is often catalyzed by strong bases such as potassium tert-butoxide (KOt-Bu), which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of high-quality this compound .

Analyse Chemischer Reaktionen

Types of Reactions

3-Tert-butoxy-5-cyclopropoxy-4-isopropoxypyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxy, cyclopropoxy, or isopropoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of functionalized pyridine compounds .

Wissenschaftliche Forschungsanwendungen

3-Tert-butoxy-5-cyclopropoxy-4-isopropoxypyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Tert-butoxy-5-cyclopropoxy-4-isopropoxypyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Tert-butoxy-5-cyclopropoxy-4-isopropoxypyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with molecular targets, making it valuable for specific research applications .

Eigenschaften

Molekularformel

C15H23NO3

Molekulargewicht

265.35 g/mol

IUPAC-Name

3-cyclopropyloxy-5-[(2-methylpropan-2-yl)oxy]-4-propan-2-yloxypyridine

InChI

InChI=1S/C15H23NO3/c1-10(2)17-14-12(18-11-6-7-11)8-16-9-13(14)19-15(3,4)5/h8-11H,6-7H2,1-5H3

InChI-Schlüssel

GAMAIVZMABIQEX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(C=NC=C1OC2CC2)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.